molecular formula C10H10FIO2 B8349053 Ethyl 2-fluoro-4-iodobenzeneacetate CAS No. 345963-97-5

Ethyl 2-fluoro-4-iodobenzeneacetate

Cat. No.: B8349053
CAS No.: 345963-97-5
M. Wt: 308.09 g/mol
InChI Key: ZINVXYJYHMFSCJ-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4-iodobenzeneacetate is a halogenated aromatic ester characterized by a benzene ring substituted with fluorine at the ortho (2nd) position and iodine at the para (4th) position, linked to an ethyl acetate group. Its molecular formula is C₁₀H₁₀FIO₂, with a molecular weight of approximately 296.09 g/mol. The compound’s structure combines electron-withdrawing halogens (F, I) and an ester moiety, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization.

Properties

CAS No.

345963-97-5

Molecular Formula

C10H10FIO2

Molecular Weight

308.09 g/mol

IUPAC Name

ethyl 2-(2-fluoro-4-iodophenyl)acetate

InChI

InChI=1S/C10H10FIO2/c1-2-14-10(13)5-7-3-4-8(12)6-9(7)11/h3-4,6H,2,5H2,1H3

InChI Key

ZINVXYJYHMFSCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)I)F

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)

  • Molecular Formula : C₁₂H₁₅FO₄
  • Substituents : Fluorine at para (4th), methoxy groups at ortho (2nd, 6th), and an acetate ester.
  • Key Differences :
    • The methoxy groups increase solubility in polar solvents compared to the iodine-substituted analogue.
    • Reduced steric hindrance due to smaller methoxy groups enhances reactivity in nucleophilic substitutions.
    • Lower molecular weight (254.24 g/mol) and higher bioavailability than iodinated derivatives .

Ethyl 2-(difluoromethoxy)-5-iodobenzoate

  • Molecular Formula : C₁₀H₈F₂IO₃
  • Substituents : Iodine at meta (5th), difluoromethoxy at ortho (2nd).
  • Key Differences: The meta-iodine position reduces steric clash with the ester group, improving catalytic coupling efficiency. Difluoromethoxy group enhances metabolic stability and lipophilicity compared to mono-fluoro derivatives .

Ethyl (4-iodophenyl)carbamothioylsulfanylformate

  • Molecular Formula: C₁₀H₁₀INO₂S₂
  • Substituents : Iodine at para, carbamothioylsulfanyl group.
  • Key Differences :
    • The carbamothioylsulfanyl group introduces sulfur-based reactivity (e.g., thiol-disulfide exchange), absent in the acetate-based target compound.
    • Higher polar surface area due to sulfur atoms, reducing membrane permeability compared to the fluorine-iodine-acetate analogue .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (LogP) Reactivity Profile
This compound C₁₀H₁₀FIO₂ 296.09 2-F, 4-I, acetate ~3.2 (estimated) High in cross-coupling, moderate ester hydrolysis
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate C₁₂H₁₅FO₄ 254.24 4-F, 2,6-OCH₃, acetate ~2.1 Enhanced solubility, lower halogen reactivity
Ethyl 2-(difluoromethoxy)-5-iodobenzoate C₁₀H₈F₂IO₃ 340.07 5-I, 2-OCHF₂ ~3.8 High metabolic stability, UV absorption

Notes

Substituent positions (ortho, meta, para) critically influence reactivity and solubility, as seen in iodine- and fluorine-containing analogues .

Commercial availability of analogues (e.g., CAS 1193392-97-0) suggests scalability for comparative studies .

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